Stereochemical Configuration as the Determinant of VLA-4 Inhibitor Intermediate Yield and Purity
The (2S,1R)-diastereomer, derived from kasugamycin degradation, is the required chiral precursor for synthesizing the VLA-4 inhibitor intermediate (formula 2) as described in patent US20100076202 [1]. Use of the (2S,1S)-diastereomer would necessitate a Mitsunobu inversion step to install the correct (1R) configuration, which in conventional methods is limited to a cis:trans ratio not exceeding 1:1, effectively capping the maximum yield of the desired trans-product at 50% before chromatographic separation [1]. Starting with the (2S,1R)-diastereomer eliminates this yield-limiting inversion and avoids the use of explosive azo reagents [1].
| Evidence Dimension | Synthetic Yield to Desired Stereoisomer |
|---|---|
| Target Compound Data | Direct use of (2S,1R)-diastereomer; avoids Mitsunobu inversion step |
| Comparator Or Baseline | Alternate diastereomer (2S,1S) requiring Mitsunobu inversion; cis:trans ratio limited to approximately 1:1 |
| Quantified Difference | Maximum yield of target trans-product capped at ~50% when starting from incorrect diastereomer, versus theoretical 100% retention of configuration using the target compound |
| Conditions | Synthetic pathway to VLA-4 inhibitor intermediate (formula 2) as per US Patent 20100076202 |
Why This Matters
This directly impacts process mass intensity and cost-of-goods in pharmaceutical manufacturing, where a 2-fold yield difference translates to halving raw material costs.
- [1] Daiichi Pharmaceutical Co., Ltd. Method for producing pyrrolidine derivative. US Patent Application 20100076202, published March 25, 2010. View Source
